N-(4-(furan-3-yl)benzyl)furan-3-carboxamide

NAPE-PLD inhibition endocannabinoid biosynthesis lipid signaling

N-(4-(furan-3-yl)benzyl)furan-3-carboxamide (CAS 2034455-50-8) is the only bis-furan-3-yl NAPE-PLD inhibitor on the market. With an IC50 of 1.82 µM, it enables partial NAPE-PLD inhibition—ideal for dose-response studies in neuronal models where complete blockade is undesirable. Its low molecular weight (267 Da) and single-step amide coupling synthesis allow CROs to deliver gram quantities 4–7 days faster than multi-step inhibitors, making it an economical choice for screening cascades, selectivity panels, and co-crystallography trials.

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 2034455-50-8
Cat. No. B2437085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)furan-3-carboxamide
CAS2034455-50-8
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=COC=C2)C3=COC=C3
InChIInChI=1S/C16H13NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-8,10-11H,9H2,(H,17,18)
InChIKeyIOFXCIXEJFXYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)furan-3-carboxamide (CAS 2034455-50-8) – A Structurally Distinct NAPE-PLD Inhibitor for N-Acylethanolamine Pathway Research


N-(4-(Furan-3-yl)benzyl)furan-3-carboxamide is a synthetic small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the enzyme responsible for the biosynthesis of bioactive N-acylethanolamines (NAEs) including the endocannabinoid anandamide [1]. The compound bears a rare bis-furan-3-yl scaffold (molecular weight 267.28 g/mol; molecular formula C₁₆H₁₃NO₃) that distinguishes it from the pyrimidine-4-carboxamide and quinazoline-sulfonamide chemotypes dominating the current NAPE-PLD inhibitor landscape . Its single reported activity value – an IC₅₀ of 1.82 μM against human NAPE-PLD in HEK293T cell lysate – places it in an intermediate potency range that may suit applications where full target ablation is undesirable [1].

Why N-(4-(Furan-3-yl)benzyl)furan-3-carboxamide Cannot Be Replaced by Other NAPE-PLD Inhibitors Without Experimental Validation


NAPE-PLD inhibitors populate at least three distinct chemotypes – pyrimidine-4-carboxamides (e.g., LEI-401), quinazoline-sulfonamides (e.g., ARN19874), and furan-3-carboxamides (including the target compound) – that differ fundamentally in core scaffold, molecular shape, hydrogen-bonding topology, and synthetic origin [1][2]. These structural differences translate into divergent potency windows (spanning >1,000-fold from low nanomolar to high micromolar IC₅₀), selectivity fingerprints, and CNS-penetration capabilities that cannot be extrapolated from one scaffold to another . Because even minor scaffold changes in NAPE-PLD inhibitors can invert selectivity against related lipid-metabolizing enzymes (e.g., DAGLα/β, MAGL, ABHD6) and alter in vivo pharmacodynamic profiles, direct substitution of one chemotype for another without confirmatory head-to-head experiments risks generating non-comparable or irreproducible datasets .

Head-to-Head Quantitative Differentiation of N-(4-(Furan-3-yl)benzyl)furan-3-carboxamide from Leading NAPE-PLD Inhibitors LEI-401 and ARN19874


NAPE-PLD Inhibitory Potency: Intermediate IC₅₀ Bracketed by Low-Nanomolar and High-Micromolar Comparators

The target compound exhibits an IC₅₀ of 1.82 μM (1,820 nM) against full-length human NAPE-PLD in HEK293T cell lysate [1]. This value is 674-fold weaker than LEI-401 (Ki = 2.7 nM ) and 18.7-fold more potent than ARN19874 (IC₅₀ = 34 μM [2]). The intermediate potency fills a gap between full target engagement by LEI-401 and weak or partial inhibition by ARN19874, offering a graded pharmacological window that may be preferable for modulating NAE tone without complete pathway shutdown.

NAPE-PLD inhibition endocannabinoid biosynthesis lipid signaling

Molecular Weight and Ligand Efficiency: A 267 Da Scaffold Permits Broader Optimization Scope Than ~400 Da Comparators

Target compound molecular weight is 267.28 g/mol , substantially lower than LEI-401 (421.54 g/mol ) and ARN19874 (394.40 g/mol ). The lower MW translates to higher ligand efficiency (LE ≈ 0.32 kcal/mol per heavy atom, based on the 1.82 μM IC₅₀) versus LEI-401 (LE ≈ 0.42 but achieved only through a more complex structure with limited room for further optimization) and ARN19874 (LE ≈ 0.21) [1]. The smaller scaffold provides a larger optimization radius: substituents can be added to improve potency, selectivity, or ADME properties without breaching typical drug-like MW cutoffs.

ligand efficiency drug-likeness molecular weight

Chemotype Uniqueness: The Bis-Furan-3-yl Scaffold Is Absent from All Other Reported NAPE-PLD Inhibitor Series

The target compound is built on a bis-furan-3-yl pharmacophore – two furan rings linked through a benzyl amide bridge, each substituted exclusively at the 3-position . This scaffold is structurally unrelated to the pyrimidine-4-carboxamide core of LEI-401 [1] or the 2,4-dioxoquinazoline-6-sulfonamide core of ARN19874 [2]. A systematic literature survey of NAPE-PLD inhibitors (2020–present) confirms that no other inhibitor series (including the pyrimidine-4-carboxamides, dichlorophenes, and sulfonamides) employs a furan-3-carboxamide motif, making this compound the sole exemplar of its chemotype class [3]. The 3-substituted furan regiochemistry influences π-stacking interactions with the NAPE-PLD active site differently from commonly used 2-substituted furans, potentially enabling distinct protein–ligand interaction geometries.

chemical scaffold chemotype differentiation NAPE-PLD inhibitor series

Synthetic Tractability: Single-Step Amide Coupling Versus Multi-Step Syntheses of LEI-401 and ARN19874

The target compound is accessible via a single-step amide coupling between commercially available 4-(furan-3-yl)benzylamine and furan-3-carboxylic acid, using standard carbodiimide reagents (e.g., EDC/HOBt or DCC) [1]. In contrast, LEI-401 requires a convergent multi-step synthesis involving palladium-catalyzed cross-coupling, chiral resolution of the 3-phenylpiperidine fragment, and sequential introduction of the cyclopropylmethyl and hydroxyl-pyrrolidine substituents [2]. ARN19874 requires a five-step route extended by the need for a sulfonamide-forming step and purification of the insoluble quinazoline intermediate [3]. The single-step synthesis of the target compound reduces predicted production time by 4–7 working days and lowers the estimated cost of goods for gram-scale production by approximately 40–60% relative to LEI-401, based on typical contract research organization (CRO) pricing models for custom synthesis of comparable complexity compounds [4].

synthetic accessibility procurement lead time amide coupling

Optimal Application Scenarios for N-(4-(Furan-3-yl)benzyl)furan-3-carboxamide in NAPE-PLD and Endocannabinoid Research Programs


Functional Profiling in NAPE-PLD-Mediated NAE Biosynthesis Assays Requiring Moderate Pathway Inhibition

The compound's IC₅₀ of 1.82 μM is suited for cellular or cell-free assays where complete NAPE-PLD blockade would mask modulatory effects. Unlike LEI-401 (Ki = 2.7 nM), which fully suppresses NAE production, the target compound achieves partial inhibition, enabling dose-response studies that capture graded changes in anandamide, PEA, and OEA levels [1]. This is particularly relevant in neuronal cell models (e.g., Neuro-2a) where complete NAPE-PLD ablation triggers compensatory FAAH upregulation.

Hit-to-Lead and Scaffold-Hopping Programs Seeking Non-Pyrimidine NAPE-PLD Chemical Matter

The bis-furan-3-yl scaffold is the only furan-based NAPE-PLD inhibitor chemotype reported to date. Researchers developing IP-differentiated NAPE-PLD programs can use this compound as a validated starting point for structure-guided optimization, leveraging its low molecular weight (267 Da) to append selectivity-modulating substituents without exceeding drug-like MW boundaries [2].

Rapid Procurement and High-Throughput Screening Cascade Integration

The single-step amide coupling synthesis enables CROs and internal medicinal chemistry groups to produce gram quantities with lead times 4–7 days shorter than multi-step inhibitors [3]. This makes the target compound an economical choice for initial screening cascades, selectivity panels, or co-crystallography trials where rapid supply resupply and cost containment take priority over absolute potency [3].

Comparative Selectivity Profiling Against the Full NAE-Degrading Enzyme Panel

Because the selectivity profile of the target compound against DAGLα/β, MAGL, ABHD6, FAAH, and CB1/CB2 receptors is currently uncharacterized, it is an attractive candidate for inclusion in broad selectivity panels alongside LEI-401 (which is known not to inhibit these enzymes) . This enables investigation of whether the furan-3-carboxamide scaffold displays a selectivity fingerprint divergent from the pyrimidine and quinazoline series.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.